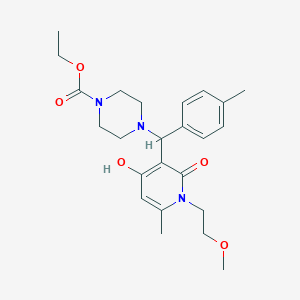![molecular formula C24H20FNO4S B2472128 3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866726-15-0](/img/structure/B2472128.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Zinc Detection
One notable application of benzenesulfonyl-related compounds is in the development of fluorescent probes for detecting metal ions, such as zinc. Ohshima et al. (2010) designed and synthesized a fluorescent probe for Zn2+, incorporating benzenesulfonyl-caged derivatives for more sensitive and efficient cell-membrane permeability compared to previous compounds. This probe allows for the practical detection of Zn2+ in sample solutions and living cells, highlighting its potential for bioimaging and studying zinc's role in biological processes Ohshima et al., 2010.
Synthesis of Quinoline Derivatives
Quinoline derivatives have been synthesized for various applications, including their potential use as antimicrobial and antitumor agents. Molina et al. (1993) reported the facile synthesis of new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines, demonstrating the versatility of quinoline compounds in chemical synthesis Molina et al., 1993.
Anticancer Quinols
Research into quinols, particularly those incorporating benzenesulfonyl groups, has shown promising antitumor activity. Schwalbe et al. (2014) investigated the influence of steric crowding on hydrogen bonding in anticancer quinols, revealing insights into their mechanism of action against cancer cells. This work underscores the potential of quinols as novel anticancer agents Schwalbe et al., 2014.
Antimicrobial and Antitubercular Activity
Compounds related to 3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one have been explored for their antimicrobial and antitubercular activities. For instance, the synthesis and evaluation of certain quinoxaline-2-carboxylate 1,4-dioxide derivatives showed significant in vitro activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases Jaso et al., 2005.
Mechanism of Action
Target of action
The compound “3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one” belongs to the class of sulfonamides, which are known to have antibacterial properties . Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of action
The compound likely interacts with its target enzyme and inhibits its function, leading to a decrease in the synthesis of folic acid. This results in the inhibition of bacterial growth .
Biochemical pathways
The compound likely affects the folic acid synthesis pathway in bacteria. The inhibition of dihydropteroate synthase disrupts this pathway, leading to a decrease in the production of nucleotides and proteins, which are essential for bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
The molecular effect of the compound is the inhibition of the enzyme dihydropteroate synthase. The cellular effect is the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVBYGEVIOGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)


![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)
![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)


![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)
![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)
